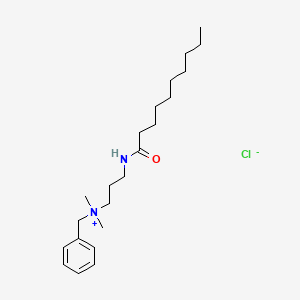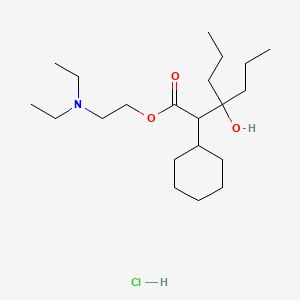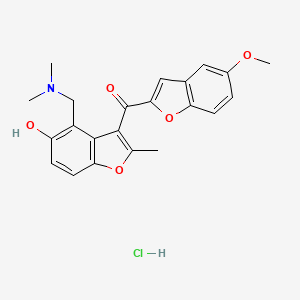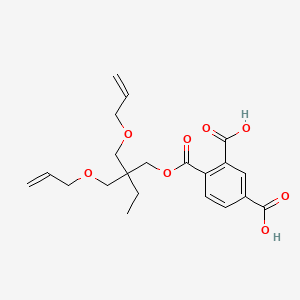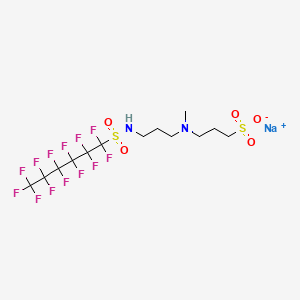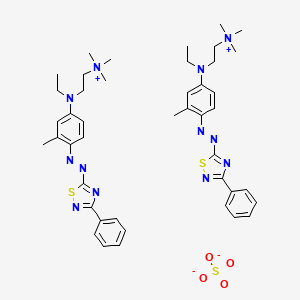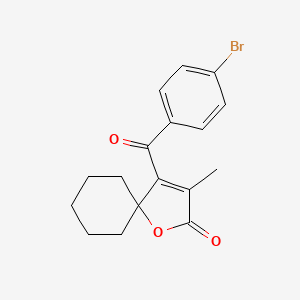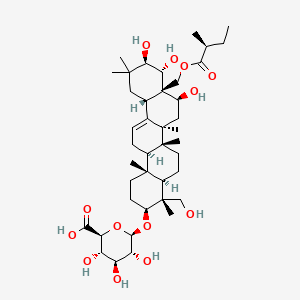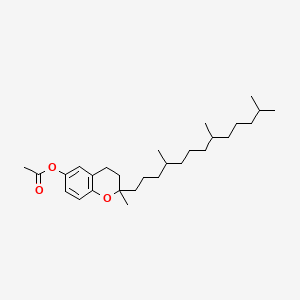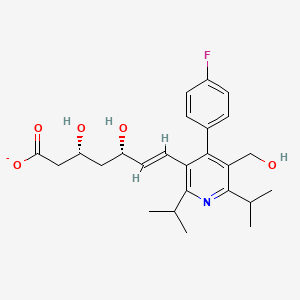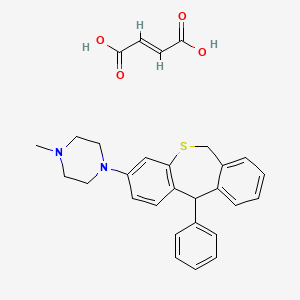
1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride typically involves the substitution of chloride ions in cyanuric chloride with morpholine and propylamine. The reaction is carried out in a solvent mixture of dioxane and water, using sodium carbonate as a base. The reaction conditions include heating the mixture to 70-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction rate and yield. This method involves the use of a multimode reactor, which allows for efficient heating and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by morpholine and propylamine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate is commonly used as a base in the substitution reactions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired outcome.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further modified for specific applications .
Scientific Research Applications
1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)-1,3,5-triazin-2-amine: This compound has a similar triazine core but with a pyrrolidine group instead of a morpholine group.
4-(Methylthio)-1,3,5-triazin-2-amine: This compound features a methylthio group in place of the morpholine group.
2,4,6-Triamino-1,3,5-triazine: This compound has three amino groups attached to the triazine ring.
Uniqueness
The combination of these groups with the triazine ring provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .
Properties
CAS No. |
127375-15-9 |
|---|---|
Molecular Formula |
C10H18ClN5O |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H17N5O.ClH/c1-2-3-8-12-9(11)14-10(13-8)15-4-6-16-7-5-15;/h2-7H2,1H3,(H2,11,12,13,14);1H |
InChI Key |
JFPVTWREDPPVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


